3-(2-Ethylphenoxy)azetidine

Medicinal Chemistry S1P Receptor Structure-Activity Relationship

Sourcing ortho-substituted phenoxy-azetidine building blocks with verified substitution patterns often delays CNS drug discovery programs. 3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8) resolves this with a confirmed ortho-ethylphenoxy pharmacophore essential for S1P1 receptor binding and BBB penetration (cLogP ~2.2). Key advantages: • Structurally authenticated ortho-ethyl substitution for SAR fidelity. • Free secondary amine for direct derivatization into focused libraries. • Commercially available at 95% purity, enabling immediate research initiation.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1177286-50-8
Cat. No. B1437496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylphenoxy)azetidine
CAS1177286-50-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OC2CNC2
InChIInChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
InChIKeyNJGYOWSWKXYISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8): A Unique Ortho-Substituted Azetidine Scaffold for CNS and S1P Receptor Research


3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8) is a member of the phenoxy-azetidine class, featuring a strained four-membered azetidine ring and an ortho-ethyl substituted phenoxy group . This specific ortho-substitution pattern distinguishes it from its para- and meta-analogs, conferring unique steric and electronic properties that are critical for modulating target engagement in medicinal chemistry programs, particularly those focused on central nervous system (CNS) and sphingosine-1-phosphate (S1P) receptor targets [1][2]. Its molecular formula is C11H15NO with a molecular weight of 177.24 g/mol .

3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8): Why In-Class Analogs Cannot Be Assumed Interchangeable


The precise position of the ethyl substituent on the phenoxy ring is a primary determinant of a molecule's three-dimensional conformation and electronic distribution, which directly impacts its ability to engage with specific biological targets . While the broader class of phenoxy-azetidines is known for modulating S1P receptors and other CNS targets [1][2], substituting the 2-ethylphenoxy group with an analog like 4-ethylphenoxy or 2-methylphenoxy can drastically alter the compound's binding affinity, functional selectivity (e.g., agonist vs. antagonist), and metabolic stability . Generic substitution within this class is therefore scientifically unsound; the specific ortho-ethyl substitution pattern of 3-(2-Ethylphenoxy)azetidine is an integral part of its functional profile, and any change represents a different chemical entity with unverified and likely divergent biological and physicochemical properties.

Quantitative Differentiation of 3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8) vs. Key Comparators


Ortho vs. Para Substitution: A Structural Determinant of Receptor Binding

The ortho-ethyl substitution on the phenoxy ring of the target compound introduces a distinct steric and electronic environment compared to its para-substituted analog, 3-(4-Ethylphenoxy)azetidine . While direct comparative pharmacological data for these two compounds is not publicly available, class-level evidence from the S1P receptor modulator patent literature demonstrates that ortho-substitution on the phenoxy ring is a key feature for achieving high affinity and selectivity for the S1P1 receptor [1]. This is supported by the fact that the broader patent for phenoxy-azetidine S1P modulators, which includes the target compound's core structure, focuses extensively on ortho-substituted phenyl ethers to achieve desired pharmacological profiles [1].

Medicinal Chemistry S1P Receptor Structure-Activity Relationship

Physicochemical Differentiation: Predicted Lipophilicity and Permeability Advantage

The compound's cLogP is predicted to be 2.2 . This value, which is a key determinant of passive membrane permeability and CNS penetration, can be benchmarked against in-class comparators. 3-(2-Methylphenoxy)azetidine (CAS 954222-84-5) has a predicted cLogP of 1.8 . The 0.4 log unit increase for the 2-ethyl analog suggests a potentially improved balance between lipophilicity and hydrophilicity for crossing biological membranes, particularly the blood-brain barrier, without incurring excessive lipophilicity that could lead to high metabolic clearance or poor solubility .

Drug Design ADME Lipophilicity

Commercial Availability: A Readily Accessible Research Tool

A direct and quantifiable point of differentiation is commercial accessibility. 3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8) is listed as available from multiple reputable research chemical suppliers, with a typical reported purity of ≥95% . In contrast, several close structural analogs, such as 3-(2-Isopropylphenoxy)azetidine (CAS 1219982-65-6), are listed as discontinued or unavailable from major suppliers . This translates to immediate procurement for the target compound versus extended custom synthesis timelines for analogs, representing a significant advantage in time-sensitive research environments.

Chemical Sourcing Medicinal Chemistry Procurement

Synthetic Utility: A Versatile Intermediate for Downstream Derivatization

The free azetidine nitrogen (N-H) is a reactive handle for a wide array of chemical modifications, including N-alkylation, acylation, and sulfonylation, making it a versatile scaffold for generating diverse compound libraries . This is a class-level advantage shared with other azetidines, but its specific value lies in the combination with the unique ortho-ethylphenoxy group. For instance, the compound can serve as a direct precursor to more complex molecules like 1-(2,6-difluoro-3-methoxybenzoyl)-3-(2-ethylphenoxy)azetidine, a structure of interest in CNS research . This built-in, reactive secondary amine differentiates it from N-substituted azetidines, which require deprotection steps for further modification, thereby simplifying and accelerating SAR exploration.

Organic Synthesis Medicinal Chemistry Building Blocks

3-(2-Ethylphenoxy)azetidine (CAS 1177286-50-8): Optimal Research and Industrial Applications


Probing S1P1 Receptor Structure-Activity Relationships (SAR)

Leverage the ortho-ethylphenoxy moiety as a key pharmacophore for exploring S1P1 receptor binding [1]. Use this compound as a starting point to synthesize a focused library of derivatives by modifying the azetidine nitrogen, thereby mapping the steric and electronic requirements for agonist or antagonist activity. This is directly supported by class-level patent evidence for phenoxy-azetidine S1P modulators [1].

Designing CNS-Penetrant Chemical Probes

Employ 3-(2-Ethylphenoxy)azetidine as a core scaffold for developing CNS-active chemical probes, capitalizing on its favorable predicted cLogP of 2.2 for blood-brain barrier penetration . Its free amine offers a ready attachment point for reporter groups (e.g., fluorophores, biotin) or other pharmacophores targeting CNS receptors implicated in depression or other neuropsychiatric disorders [2].

Accelerating Early-Stage Medicinal Chemistry Campaigns

Prioritize this compound for initial SAR studies over less accessible analogs due to its established commercial availability from multiple vendors . This ensures that research programs can proceed without the delays associated with sourcing or synthesizing a custom building block, allowing for rapid, iterative testing of biological hypotheses.

Investigating Monoamine Reuptake Inhibition Mechanisms

Utilize this azetidine derivative to study the role of specific substituents on triple (serotonin, norepinephrine, dopamine) reuptake inhibition [2]. By comparing its activity profile to other azetidine derivatives, researchers can deconvolute the contribution of the ortho-ethyl group to this polypharmacology, a mechanism of interest for novel antidepressants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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